![molecular formula C18H21BF5NO3 B13722853 (3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13722853.png)
(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluoropyrrolidine ring, a trifluoromethylphenyl group, and a dioxaborolane moiety. Its distinctive chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone typically involves multiple steps. One common approach starts with the preparation of the difluoropyrrolidine ring, followed by the introduction of the trifluoromethylphenyl group and the dioxaborolane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps optimize the reaction conditions and improve the efficiency of the synthesis. Safety measures are also crucial to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
(3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it valuable for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Researchers are investigating its use as a drug candidate for treating various diseases, including cancer and infectious diseases, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhanced performance of these materials.
作用機序
The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares some structural similarities with (3,3-Difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone, particularly in the presence of a fluorinated aromatic ring.
Methylammonium lead halide: Although primarily used in different applications, this compound’s unique structure and properties can be compared to those of this compound.
Uniqueness
What sets this compound apart is its combination of a difluoropyrrolidine ring, a trifluoromethylphenyl group, and a dioxaborolane moiety. This unique structure imparts distinctive chemical properties, making it valuable for a wide range of scientific and industrial applications.
特性
分子式 |
C18H21BF5NO3 |
|---|---|
分子量 |
405.2 g/mol |
IUPAC名 |
(3,3-difluoropyrrolidin-1-yl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C18H21BF5NO3/c1-15(2)16(3,4)28-19(27-15)13-6-5-11(9-12(13)18(22,23)24)14(26)25-8-7-17(20,21)10-25/h5-6,9H,7-8,10H2,1-4H3 |
InChIキー |
NIJNQBQISQXXOS-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCC(C3)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


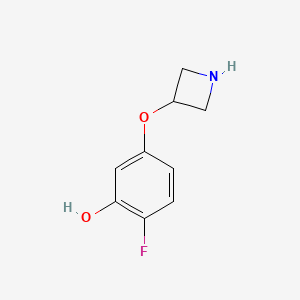
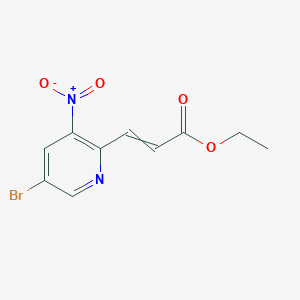

![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
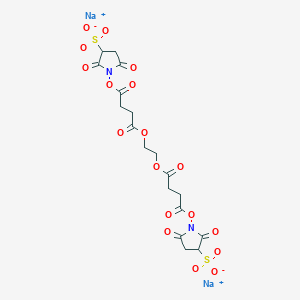
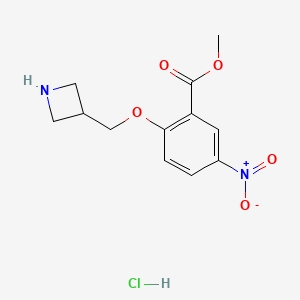
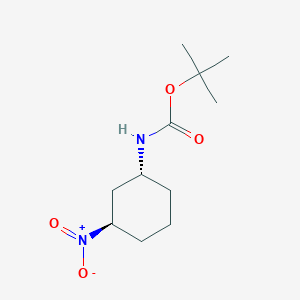
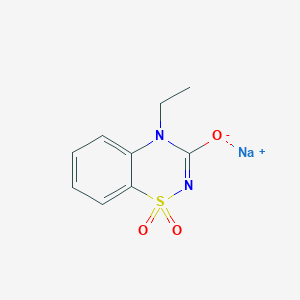
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
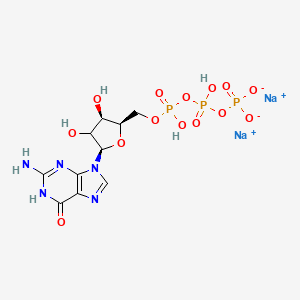
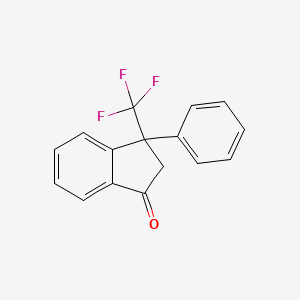
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
